



Application Notes and Protocols: Tattoo-C™ Cytochrome C Release Assay

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Introduction

The Tattoo-C™ Cytochrome C Release Assay is a high-throughput, cell-based immunofluorescence method designed for the quantitative detection of cytochrome c release from the mitochondria into the cytoplasm, a key event in the intrinsic pathway of apoptosis.[1] This assay provides a robust and sensitive platform for researchers, scientists, and drug development professionals to screen and characterize compounds that modulate apoptosis. By leveraging the principles of in-cell western assays, the Tattoo-C™ assay allows for the direct measurement of cytochrome c localization within the cellular context, offering a more physiologically relevant assessment compared to traditional methods that rely on cellular fractionation.[2][3]

The assay is amenable to 96- and 384-well formats, making it ideal for high-throughput screening (HTS) applications in drug discovery and toxicology studies.[4] The dual-color detection strategy allows for simultaneous quantification of cytochrome c and normalization to cell number, ensuring high accuracy and reproducibility.

Principle of the Assay

The Tattoo-C[™] assay is based on immunofluorescence staining of fixed and permeabilized cells in a microplate format.[4] The core principle involves the differential staining of cytochrome c that has been released into the cytoplasm versus that which is retained in the



mitochondria. In healthy cells, cytochrome c resides within the mitochondria. Upon induction of apoptosis, cytochrome c is released into the cytoplasm.[1]

The assay utilizes a primary antibody specific for cytochrome c and a near-infrared (NIR) fluorescently labeled secondary antibody for detection. A second NIR fluorescent dye that stains the nucleus is used for normalization of the signal to the cell number in each well. This normalization corrects for variations in cell seeding and proliferation, allowing for accurate comparisons of cytochrome c release between different experimental conditions.[3] The plates are then scanned on a compatible imaging system that can detect in the near-infrared spectrum.

Materials and Equipment

Materials Required:

- 96- or 384-well black-walled, clear-bottom tissue culture plates
- · Adherent cells of interest
- Cell culture medium and supplements
- Test compounds and controls
- Phosphate Buffered Saline (PBS)
- Formaldehyde, 16% solution
- Triton™ X-100
- Blocking buffer (e.g., 1X PBS with 1% BSA)
- Primary antibody: Mouse anti-Cytochrome C monoclonal antibody
- Secondary antibody: IRDye® 800CW Goat anti-Mouse IgG
- Nuclear stain: CellTag™ 700 Stain
- Deionized water



Equipment Required:

- Humidified CO2 incubator (37°C, 5% CO2)
- Multichannel pipettes
- Automated plate washer (optional)
- Near-infrared imaging system (e.g., LI-COR® Odyssey®)

Experimental Protocols

I. Cell Seeding and Treatment

- Seed adherent cells in a 96- or 384-well plate at a predetermined optimal density and allow them to attach overnight in a humidified CO2 incubator.[2]
- The next day, treat the cells with the test compounds and appropriate controls (e.g., vehicle control, positive control such as staurosporine) at various concentrations.
- Incubate for the desired treatment period.

II. Cell Fixation and Permeabilization

- Following treatment, gently aspirate the culture medium from the wells.
- Fix the cells by adding 150 μL (for 96-well plates) of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.[5]
- Aspirate the formaldehyde solution and wash the wells twice with 200 μL of PBS.
- Permeabilize the cells by adding 150 µL of 0.2% Triton™ X-100 in PBS to each well and incubate for 15 minutes at room temperature. This step is critical to allow the antibodies to access intracellular proteins.[2]
- Aspirate the permeabilization buffer and wash the wells three times with 200 μL of PBS containing 0.1% Tween-20.[5]

III. Immunostaining



- Block non-specific antibody binding by adding 150 μL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.[6]
- Prepare the primary antibody solution by diluting the anti-Cytochrome C antibody in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:500 is recommended.
- Aspirate the blocking buffer and add 50 μ L of the primary antibody solution to each well. Incubate overnight at 4°C.[5]
- The next day, aspirate the primary antibody solution and wash the wells four times for 5 minutes each with 200 μL of PBS containing 0.1% Tween-20.[5]
- Prepare the secondary antibody and nuclear stain solution by diluting the IRDye® 800CW secondary antibody (e.g., 1:1000) and CellTag[™] 700 Stain in blocking buffer. Protect this solution from light.[5]
- Add 50 μL of the secondary antibody/nuclear stain solution to each well and incubate for 1 hour at room temperature, protected from light.[5]
- Aspirate the secondary antibody solution and wash the wells four times for 5 minutes each with 200 μL of PBS containing 0.1% Tween-20, protected from light.[5]

IV. Image Acquisition and Analysis

- After the final wash, remove all residual buffer from the wells.
- Scan the plate using a near-infrared imaging system. Acquire images in both the 700 nm channel (for the nuclear stain) and the 800 nm channel (for the cytochrome c signal).
- The integrated intensity of the 800 nm signal (Cytochrome C) is normalized to the integrated intensity of the 700 nm signal (cell number). The normalized signal is then used to determine the extent of cytochrome c release.

Data Presentation

The quantitative data generated from the Tattoo- C^{TM} assay can be summarized in the following tables for clear comparison.



Table 1: Assay Validation Parameters

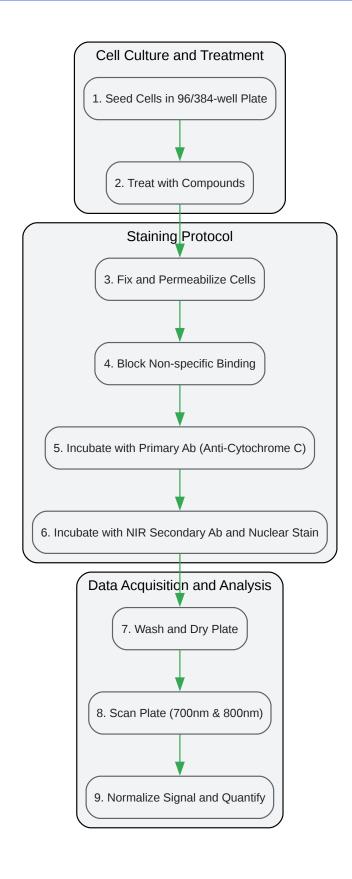
Parameter	Value	Acceptance Criteria
Z'-factor	0.65	> 0.5
Signal-to-Background	12	> 5
CV (%) of Controls	< 15%	< 20%

Table 2: Dose-Response of Compound X on Cytochrome C Release

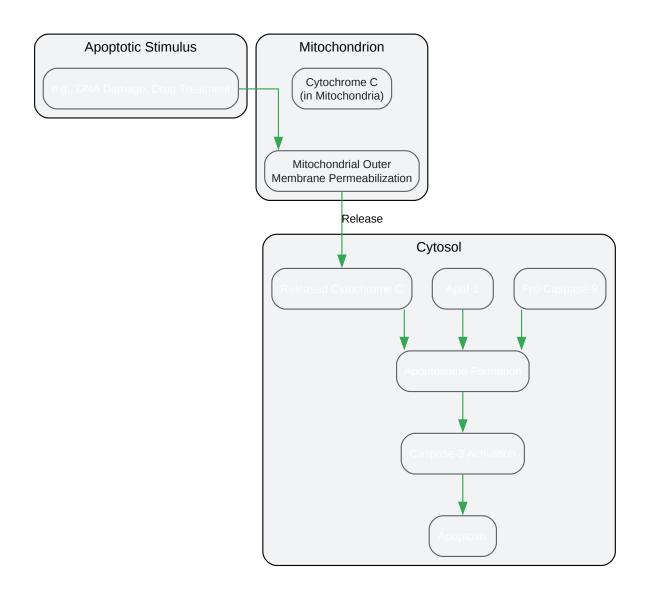
Compound X (μM)	Normalized 800 nm Signal (Mean ± SD)	% Cytochrome C Release
0 (Vehicle)	1500 ± 120	0%
0.1	2500 ± 200	25%
1	5500 ± 450	75%
10	8000 ± 600	100%
Staurosporine (1 μM)	8100 ± 550	101%

Visualizations









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